molecular formula C5H7NO2 B6259735 2-methylpropanecarbonyl isocyanate CAS No. 4558-63-8

2-methylpropanecarbonyl isocyanate

Cat. No.: B6259735
CAS No.: 4558-63-8
M. Wt: 113.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylpropanecarbonyl isocyanate is an organic compound with the molecular formula C5H7NO2 and a molecular weight of 113.11 g/mol . As an isocyanate, it is expected to share high reactivity characteristic of this functional group, particularly with nucleophiles such as molecules containing N-H or O-H groups, to form ureas and carbamates, respectively . This reactivity makes isocyanates valuable intermediates in organic synthesis and for the production of various polymers and pharmaceuticals . Isocyanates, in general, are known to be highly toxic and hazardous by inhalation, ingestion, and skin contact . Proper handling procedures are essential, as they can react exothermically with water and are known to be potent lachrymatory (tear-producing) agents . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

4558-63-8

Molecular Formula

C5H7NO2

Molecular Weight

113.1

Purity

75

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Methylpropanecarbonyl Isocyanate

Evolution of Synthetic Strategies for Acyl Isocyanates

The development of synthetic routes to acyl isocyanates has been driven by the need for efficiency, safety, and functional group tolerance. Historically, the use of phosgene (B1210022) was predominant, but its high toxicity prompted the exploration of alternative pathways.

Phosgene-Based Routes and Derivatives for Acyl Isocyanate Formation

The reaction of primary amines with phosgene has been a long-standing method for the production of isocyanates. wikipedia.orgacs.orgnih.gov This process is highly efficient and cost-effective, making it suitable for large-scale industrial production. acs.orgnih.gov The synthesis involves the reaction of an amine with a stoichiometric excess of phosgene, which can be performed in either the gas or liquid phase. google.com In the liquid phase, two main techniques are employed: salt phosgenation and direct phosgenation. acs.orgnih.gov Salt phosgenation involves the initial formation of an amine salt, which then reacts with phosgene. nih.gov This method can be carried out under milder conditions but often results in longer reaction times and significant byproduct formation. nih.gov Direct phosgenation, on the other hand, involves the direct reaction of the amine with phosgene and is typically used for less reactive amines. acs.orgnih.gov

While effective, the use of phosgene presents significant safety and environmental concerns due to its extreme toxicity and the corrosive nature of the hydrogen chloride byproduct. acs.orgnih.gov These drawbacks have spurred the development of alternative, safer reagents and synthetic pathways.

Phosgene-Based Synthesis Data
Reactants Primary Amine, Phosgene (COCl₂)
Key Advantage High efficiency and cost-effectiveness for industrial production. acs.orgnih.gov
Key Disadvantage High toxicity of phosgene and corrosive HCl byproduct. acs.orgnih.gov
Reaction Phases Gas Phase, Liquid Phase (Salt Phosgenation, Direct Phosgenation) google.com

Rearrangement Reactions in Acyl Isocyanate Synthesis

Rearrangement reactions represent a significant class of methods for synthesizing isocyanates, often avoiding the need for highly toxic reagents like phosgene. These reactions typically involve the 1,2-migration of a group to an electron-deficient nitrogen atom. msu.edu

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates via an acyl azide (B81097) intermediate. nih.govnih.gov The reaction involves the thermal decomposition of an acyl azide, which rearranges to form the corresponding isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org A key advantage of the Curtius rearrangement is its tolerance for a wide variety of functional groups and the complete retention of stereochemistry during the migration of the R-group. nih.govwikipedia.org

The acyl azide precursor, in this case, 2-methylpropanecarbonyl azide, can be prepared from the corresponding acyl chloride and an azide salt. organic-chemistry.org The subsequent thermal decomposition is believed to be a concerted process, avoiding the formation of a discrete nitrene intermediate. wikipedia.org The resulting isocyanate can be isolated or reacted in situ with various nucleophiles to produce amines, carbamates, or ureas. nih.govwikipedia.org

Curtius Rearrangement Data
Starting Material Carboxylic Acid (converted to Acyl Azide) nih.govnih.gov
Intermediate Acyl Azide, Isocyanate nih.govpearson.com
Key Features Tolerance of various functional groups, retention of stereochemistry. nih.govwikipedia.org
Mechanism Concerted thermal decomposition of acyl azide. wikipedia.org

The Schmidt and Lossen rearrangements are alternative pathways to acyl isocyanates that share mechanistic similarities with the Curtius rearrangement.

The Schmidt reaction involves the reaction of a carboxylic acid with hydrazoic acid in the presence of a strong acid catalyst. wikipedia.orgnumberanalytics.com This reaction proceeds through the formation of a protonated azido (B1232118) ketone, which then rearranges with the expulsion of nitrogen to yield a protonated isocyanate. wikipedia.org The Schmidt reaction is closely related to the Curtius rearrangement, with the primary difference being the in situ generation of the acyl azide from the carboxylic acid. wikipedia.org

The Lossen rearrangement is the conversion of a hydroxamic acid or its derivatives to an isocyanate. wikipedia.orgunacademy.comquora.com The reaction is typically initiated by a base, which deprotonates the hydroxamic acid derivative, leading to a concerted rearrangement where the R-group migrates to the nitrogen atom, forming the isocyanate. wikipedia.orgchemistry-reaction.com The mechanism is analogous to that of the Hofmann, Curtius, and Schmidt rearrangements. chemistry-reaction.com

Non-Phosgene Approaches for Acyl Isocyanate Synthesis

Growing concerns over the safety and environmental impact of phosgene have driven the development of non-phosgene routes for isocyanate synthesis. These methods aim to provide safer and more sustainable alternatives.

While direct carbon dioxide mediated routes for the synthesis of 2-methylpropanecarbonyl isocyanate are not extensively detailed in the provided search results, the broader context of using CO₂ as a C1 source in chemical synthesis is a significant area of research aimed at replacing hazardous reagents like phosgene. The general principle involves the reaction of amines with carbon dioxide or its derivatives to form carbamates, which can then be dehydrated or decomposed to yield isocyanates. This approach is part of a larger effort to develop greener and more sustainable chemical processes.

Alternative Carbonylation Strategies

The traditional industrial synthesis of isocyanates often involves the use of phosgene, a highly toxic and corrosive gas. acs.orgresearchgate.net This has prompted significant research into alternative, phosgene-free carbonylation methods. acs.orggoogle.com These strategies primarily focus on the catalyzed synthesis of a carbamate (B1207046) intermediate from nitro or amine compounds, which is then thermally decomposed to the desired isocyanate. acs.orgnih.gov

Key alternative carbonylation strategies include:

Reductive Carbonylation of Nitro Compounds: This method involves reacting a nitro compound with carbon monoxide. nih.gov It can be a two-step process where the nitro compound is first converted to a carbamate, which is then heated to yield the isocyanate. nih.gov This approach avoids the use of phosgene but often requires high pressures and temperatures. researchgate.net

Oxidative Carbonylation of Amines: This strategy uses an amine as the starting material and requires an oxidant, such as molecular oxygen. nih.gov The reaction of an amine with carbon monoxide and an oxidant produces a carbamate, which can then be converted to the isocyanate. acs.org A significant challenge with this method is the potential for explosive mixtures of carbon monoxide and oxygen. nih.gov

The Urea (B33335) Process: This method utilizes urea, alcohol, and amines to synthesize carbamates, which are subsequently decomposed to produce isocyanates. acs.org A major advantage of this route is that the byproducts, alcohol and ammonia, can be recycled back into the process, creating a more circular and "zero emission" synthesis pathway. acs.org

Use of Dimethyl Carbonate (DMC): DMC is considered a green reagent and a safer substitute for phosgene. nih.gov It reacts with amines under relatively mild conditions to form carbamates, which are then thermally cracked to yield isocyanates. nih.govgoogle.com This process avoids the use of chlorine, simplifying purification and reducing equipment corrosion. nih.gov

Table 1: Comparison of Alternative Carbonylation Strategies

StrategyStarting MaterialsKey IntermediateAdvantagesChallenges
Reductive CarbonylationNitro Compounds, COCarbamatePhosgene-free. researchgate.netRequires high temperature and pressure; catalyst recycling can be difficult. nih.govresearchgate.net
Oxidative CarbonylationAmines, CO, Oxidant (e.g., O₂)CarbamatePhosgene-free. acs.orgPotentially explosive gas mixtures; requires an oxidant. nih.gov
Urea ProcessUrea, Alcohols, AminesCarbamate"Zero emission" potential through byproduct recycling; uses low-cost urea. acs.orgRequires multiple reaction steps.
Dimethyl Carbonate (DMC) MethodAmines, DMCCarbamateGreen, non-corrosive reagent; chlorine-free process. nih.govThermal decomposition of the carbamate intermediate is required.

Bio-Based Precursor Utilization in Isocyanate Synthesis

A key aspect of green chemistry is the use of renewable feedstocks. In the context of this compound synthesis, this involves sourcing the initial carboxylic acid, isovaleric acid (3-methylbutanoic acid), or related precursors from biological sources. Carboxylic acids are recognized as important bio-renewable chemicals that can be produced through microbial fermentation. nih.gov

Various bio-based materials can serve as precursors for isocyanates:

Fatty Acids from Vegetable Oils: Vegetable oils are a rich source of fatty acids, which can be chemically transformed into isocyanates. rsc.orgresearchgate.net For instance, oleic acid can be converted into a linear saturated terminal diisocyanate through a process involving Curtius rearrangement. nih.govacs.org This demonstrates the feasibility of producing isocyanates from lipid feedstocks. nih.govacs.org

Amino Acids: The amino acid L-lysine is a particularly promising bio-based precursor. researchgate.net It can be converted into L-lysine diisocyanate, which is commercially available and used in the synthesis of bio-based polyurethanes. researchgate.netgoogle.com4medchem.com

Other Biomass Sources: Lignin and chitosan (B1678972) are other abundant biopolymers being explored as potential feedstocks for producing components of polyurethanes, including isocyanates. researchgate.net Itaconic acid, a dicarboxylic acid produced from the fermentation of lignocellulosic biomass, is another key platform chemical. researchgate.net

The conversion of these bio-based precursors, particularly carboxylic acids, into isocyanates often utilizes rearrangement reactions like the Curtius rearrangement, which proceeds through an acyl azide intermediate. nih.govresearchgate.net

Catalysis in the Synthesis of this compound

Catalysis is crucial for developing efficient and selective synthetic routes to isocyanates, especially in phosgene-free methods. Both transition metal catalysts and organocatalysts play significant roles.

Transition Metal Catalysis in Isocyanate Formation

Transition metals, particularly from Group VIII, are instrumental in many alternative carbonylation reactions. researchgate.net

Palladium (Pd): Palladium complexes are among the most studied catalysts for the reductive carbonylation of nitro compounds to form either carbamates or directly isocyanates. nih.govresearchgate.netnwo.nlacs.org These reactions, however, can be challenging due to the need for high temperatures and pressures, and the difficulty in recycling homogeneous catalysts. nih.govnwo.nl

Rhodium (Rh), Ruthenium (Ru), and Platinum (Pt): These metals are also effective catalysts for the reductive carbonylation of nitro compounds. nih.gov Rhodium catalysts, for instance, have been used in the efficient preparation of carbamates via oxidative carbonylation. nih.gov

Cobalt (Co), Zinc (Zn), and others: Bimetallic catalysts, such as Zn-Co systems supported on zeolites, have been developed for the thermal decomposition of carbamates to isocyanates. acs.org Zirconium-based catalysts have also been investigated for their ability to selectively catalyze the isocyanate-hydroxyl reaction, which is relevant in polyurethane formation. wernerblank.com

Table 2: Selected Transition Metal Catalysts in Isocyanate-Related Synthesis

Catalyst SystemReaction TypeStarting MaterialProductReference
Palladium ComplexesReductive CarbonylationNitroarenesAryl Isocyanates/Carbamates nih.govresearchgate.netnwo.nl
Rhodium ComplexesOxidative CarbonylationAminesCarbamates nih.gov
Zn-Co on ZSM-5Carbamate DecompositionHexamethylene-1,6-dicarbamateHexamethylene-1,6-diisocyanate acs.org
Zirconium ChelatesUrethane (B1682113) FormationIsocyanate + AlcoholUrethane wernerblank.com

Organocatalysis in Acyl Isocyanate Synthesis

Organocatalysis, the use of small, metal-free organic molecules to accelerate reactions, presents a more sustainable alternative to metal-based catalysis. While much of the research has focused on the organocatalyzed reactions of isocyanates (e.g., polyurethane formation), the principles can be applied to their synthesis. acs.org For instance, the reaction of carboxylic acids with isocyanates to form amides can be catalyzed by magnesium and calcium salts. researchgate.net The decarboxylative condensation of carboxylic acids and isocyanates is an atom-economical approach to amide bond formation. organic-chemistry.orgnih.gov

Key classes of organocatalysts relevant to isocyanate chemistry include:

Organic bases such as guanidines, amidines, and N-heterocyclic carbenes (NHCs). acs.org

Strong organic Brønsted acids. acs.org

N-methylimidazole (NMI) has been shown to accelerate the Lossen rearrangement for carbamate synthesis. organic-chemistry.org

4-Dimethylaminopyridine (DMAP) can catalyze the Curtius rearrangement of carboxylic acids to isocyanates. organic-chemistry.org

These catalysts typically function by activating either the nucleophile or the electrophile in the reaction. acs.org

Continuous Flow Chemistry for Scalable Production of this compound

Continuous flow chemistry offers significant advantages for the synthesis of potentially hazardous compounds like isocyanates, especially on a large scale. thieme-connect.comthieme-connect.com By using microreactors or flow reactors, reaction volumes are kept small at any given time, which greatly enhances safety. thieme-connect.com

A key application of flow chemistry in this area is the tandem acyl azide formation–Curtius rearrangement process. thieme-connect.comthieme-connect.com In this setup, a carboxylic acid derivative (like a hydrazide) is converted to the highly energetic and potentially explosive acyl azide intermediate, which is immediately rearranged to the stable isocyanate in the flow system without being isolated. thieme-connect.comthieme-connect.com This approach offers several benefits:

Enhanced Safety: Avoids the isolation and accumulation of hazardous acyl azide intermediates. thieme-connect.com

Scalability: The process can be scaled up by running the reactor for longer periods or by using multiple reactors in parallel. thieme-connect.com

Precise Control: Flow reactors allow for excellent control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. thieme-connect.comnih.gov

This technology has been successfully applied to prepare both mono- and diisocyanates from renewable carboxylic acids, demonstrating its potential for the industrial-scale, safe production of compounds like this compound. thieme-connect.comthieme-connect.com

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be made more sustainable by adhering to the principles of green chemistry. researchgate.net

Key principles applicable to its synthesis include:

Prevention of Waste: The most significant application of this principle is the move away from the traditional phosgene process, which generates large amounts of corrosive hydrogen chloride as a byproduct. researchgate.net Phosgene-free routes, such as those using dimethyl carbonate or the urea process, are inherently greener. acs.orgresearchgate.netnih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The Curtius rearrangement, which converts a carboxylic acid (via an acyl azide) to an isocyanate with only the loss of nitrogen gas, is a highly atom-economical reaction. nih.gov

Use of Renewable Feedstocks: As discussed in section 2.1.3.3, sourcing the isovaleric acid precursor from biomass, such as through the fermentation of sugars or from fatty acids, aligns with this principle. rsc.orgnih.govresearchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Transition metal and organocatalysts enable phosgene-free routes and can improve reaction efficiency and selectivity, reducing energy consumption and byproducts. researchgate.netacs.org

Designing Safer Chemicals and Processes: Continuous flow synthesis is a prime example of inherently safer chemistry, as it minimizes the risk associated with handling hazardous intermediates like acyl azides. thieme-connect.comthieme-connect.com The development of non-isocyanate polyurethanes (NIPUs) from cyclic carbonates is another approach that avoids the use of toxic isocyanate monomers altogether. nih.gov

By integrating these principles, the synthesis of this compound can become more economically viable and environmentally responsible.

Mechanistic Investigations of 2 Methylpropanecarbonyl Isocyanate Reactions

Electrophilic Reactivity of the Isocyanate Functionality

The isocyanate group is characterized by a highly reactive, electrophilic carbon atom due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This makes 2-methylpropanecarbonyl isocyanate susceptible to reactions with a wide range of nucleophiles.

Nucleophilic Addition Reactions of this compound

Nucleophilic addition is the most common reaction pathway for isocyanates. The reaction involves the attack of a nucleophile on the central carbon of the isocyanate group, followed by protonation of the nitrogen, typically from the nucleophile itself if it is a protic species like an alcohol, amine, or water.

The reaction of this compound with alcohols, known as alcoholysis, yields carbamates (urethanes). wikipedia.org The kinetics of this reaction are influenced by several factors, including the structure of the alcohol, the solvent, and the presence of catalysts. Generally, the reaction follows second-order kinetics, being first order in both isocyanate and alcohol concentrations. researchgate.net

The reactivity of alcohols with isocyanates is heavily dependent on steric hindrance. Primary alcohols react faster than secondary alcohols, which in turn are more reactive than tertiary alcohols. ugent.beresearchgate.net For instance, studies on analogous systems show that secondary alcohols like 2-propanol react more slowly with phenyl isocyanate than primary alcohols, a trend attributed to greater steric hindrance around the hydroxyl group. kuleuven.be This suggests that this compound would react more rapidly with methanol (B129727) or ethanol (B145695) than with isopropanol.

The reaction mechanism can be complex, often involving the alcohol acting not only as a reactant but also as a catalyst. kuleuven.bemdpi.com It is proposed that alcohol molecules can form hydrogen-bonded aggregates (dimers, trimers), and these clusters can be more reactive than monomeric alcohol. kuleuven.be The reaction can also be auto-catalyzed by the urethane (B1682113) product formed. mdpi.com The activation energies for the reaction of aryl isocyanates with alcohols typically range from 17 to 54 kJ/mol, varying with the solvent and reactant ratios. mdpi.comnih.gov

Table 1: Relative Reactivity of Alcohols with Isocyanates

Alcohol Type Relative Reactivity Influencing Factor
Primary High Lower steric hindrance
Secondary Medium Increased steric hindrance
Tertiary Low Significant steric hindrance

This table presents a generalized trend based on established isocyanate chemistry.

The reaction of this compound with amines, or aminolysis, produces substituted ureas. wikipedia.org This reaction is generally much faster than the corresponding reaction with alcohols. poliuretanos.net The high nucleophilicity of the amine nitrogen leads to a rapid addition across the N=C bond of the isocyanate.

The reaction kinetics are typically very fast, with reactions between primary aliphatic amines and aromatic isocyanates having half-lives estimated to be in the order of milliseconds. umn.edu The rate is influenced by the basicity and steric hindrance of the amine. poliuretanos.net Primary aliphatic amines are significantly more reactive than primary aromatic amines, which are in turn more reactive than secondary aliphatic amines. poliuretanos.net This high reactivity often precludes the need for a catalyst. poliuretanos.net

The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the isocyanate, forming a zwitterionic intermediate which then rapidly rearranges to the stable urea (B33335) product.

Table 2: Relative Reaction Rates of Nucleophiles with Isocyanates

Nucleophile Relative Rate*
Primary Aliphatic Amine ~100,000
Secondary Aliphatic Amine ~20,000–50,000
Primary Aromatic Amine ~200–300
Primary Hydroxyl (Alcohol) ~100
Water ~10

Relative rates are generalized from data for phenyl isocyanate and serve as an illustrative comparison. poliuretanos.net

The hydrolysis of this compound proceeds through a multi-step mechanism. Initially, the water molecule acts as a nucleophile, attacking the isocyanate group to form an unstable carbamic acid intermediate. wikipedia.orgresearchgate.net This intermediate rapidly decomposes, eliminating carbon dioxide (CO2) and yielding a primary amine (isobutylamine). researchgate.netresearchgate.net

The newly formed, highly reactive isobutylamine (B53898) can then attack another molecule of this compound. researchgate.net This subsequent aminolysis reaction is very fast and results in the formation of a symmetrically disubstituted urea (N,N'-diisobutyrylurea).

Stereochemical Aspects of this compound Transformations

When this compound reacts with chiral, non-racemic nucleophiles, such as a secondary chiral alcohol or amine, the potential for diastereomeric product formation arises. The stereochemical outcome of such transformations is primarily dictated by the nucleophilic addition step.

The transition state of the reaction involves the approach of the nucleophile to the planar N=C=O group. The facial selectivity of this attack (i.e., which face of the isocyanate plane is attacked) can be influenced by steric interactions between the bulky isobutyryl group of the isocyanate and the substituents on the chiral nucleophile. While specific studies on the stereochemistry of this compound are not prevalent, general principles of asymmetric induction suggest that the relative stereochemistry of the newly formed stereocenter (if applicable) and the existing stereocenter in the nucleophile will be determined by minimizing steric clash in the transition state. For reactions leading to products with new stereocenters, the diastereomeric ratio would depend on the energy difference between the competing diastereomeric transition states.

Cycloaddition and Cyclization Pathways Involving this compound

Beyond simple nucleophilic additions, the C=N double bond within the isocyanate functionality of this compound can participate in cycloaddition reactions. These reactions are valuable for the synthesis of heterocyclic compounds.

Isocyanates can undergo [2+2] cycloadditions with electron-rich alkenes to form β-lactams. rsc.orgresearchtrends.net Theoretical studies suggest that these reactions can proceed through a concerted suprafacial mechanism. rsc.org The reactivity in these cycloadditions is enhanced by the electron-withdrawing nature of the acyl group attached to the isocyanate nitrogen, making acyl isocyanates like this compound suitable substrates. The reaction of chlorosulfonyl isocyanate, a highly reactive isocyanate, with alkenes has been shown to proceed via a stepwise single electron transfer (SET) pathway with electron-rich alkenes, forming a diradical intermediate. researchtrends.net

Furthermore, isocyanates can act as dienophiles in [4+2] cycloaddition reactions (Diels-Alder type reactions) with conjugated dienes. Vinyl isocyanates, for example, react with ynolates in a [4+2] manner to yield 2-pyridones. elsevierpure.com While this compound itself is not a vinyl isocyanate, its C=N bond can react with other 4π systems. Isocyanides have been shown to undergo formal [4+1] cycloadditions with substrates like vinyl isocyanates. rsc.org These pathways highlight the versatility of the isocyanate group in forming cyclic structures under appropriate thermal or photochemical conditions. youtube.com

Self-Polymerization and Oligomerization Mechanisms

Isocyanates are known to undergo self-polymerization and oligomerization, reactions driven by the high reactivity of the -NCO group. researchgate.net These processes can lead to the formation of dimers, trimers, and higher-order polymers. The dimerization of isocyanates is a reversible reaction and can result in the formation of a diazetidine-2,4-dione ring, also known as a uretdione. nih.gov Computational studies on related isocyanates, such as toluene (B28343) diisocyanate (TDI), have shown that the formation of the uretdione ring is an exothermic process. nih.gov

The trimerization of isocyanates leads to the formation of a highly stable six-membered ring structure known as an isocyanurate. The mechanism for cyclotrimerization can proceed through either a one-step or a two-step pathway. nih.gov The two-step mechanism generally has lower activation energies, making it the more favorable route. nih.gov

Oligomers containing pendant isocyanate groups have been synthesized from various monomers. nih.gov These oligomers have found applications as adhesives for various substrates. nih.gov The formation of these oligomers involves the reaction of the isocyanate groups with nucleophiles, leading to the growth of the polymer chain.

Formation of Nitrogen-Containing Heterocycles

The reactivity of isocyanates makes them valuable building blocks for the synthesis of nitrogen-containing heterocycles. rsc.orgresearchgate.net Cascade reactions involving in situ generated nitrogen-substituted isocyanates have been developed for the efficient synthesis of various 5- and 6-membered heterocycles. rsc.orgresearchgate.netnih.gov This approach allows for controlled reactivity and prevents the undesired dimerization that is often observed with these intermediates. researchgate.net

One such cascade involves the nucleophilic attack of an amine on the isocyanate to form a semicarbazide (B1199961) intermediate. nih.gov This intermediate can then undergo a Cope-type hydroamination to form saturated nitrogen heterocycles like pyrrolidines. nih.gov This method has been successfully applied to synthesize a variety of pyrrolidine (B122466) derivatives from a single carbazate (B1233558) precursor. nih.gov

Furthermore, nitrogen-substituted isocyanates have been utilized in the synthesis of aromatic heterocycles, including acyl-pyrazoles, acyl-phthalazinones, and azauracils. researchgate.netnih.gov These reactions often lead to substitution patterns that are difficult to achieve through other synthetic routes. nih.gov The use of "blocked" or "masked" N-isocyanate precursors is a key strategy in these syntheses, enabling the controlled generation and subsequent reaction of the highly reactive isocyanate intermediate. researchgate.netnih.gov The versatility of this approach has been demonstrated by the synthesis of over 100 new compounds across six different heterocyclic classes. nih.gov

Rearrangement Reactions and Isomerizations of this compound

Rearrangement reactions represent a broad class of organic transformations where an atom or group migrates within a molecule, resulting in a structural isomer. wiley-vch.de A significant rearrangement reaction involving isocyanates as key intermediates is the Curtius rearrangement. nih.govmasterorganicchemistry.comorganic-chemistry.orgwikipedia.org This reaction involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate with the loss of nitrogen gas. wikipedia.org

The mechanism of the Curtius rearrangement is believed to be a concerted process, where the migration of the R-group and the expulsion of nitrogen gas occur simultaneously. wikipedia.org This is supported by the absence of nitrene insertion byproducts and by thermodynamic calculations. wikipedia.org The isocyanate formed can then be trapped by various nucleophiles. For instance, reaction with water leads to an unstable carbamic acid, which decarboxylates to yield a primary amine. masterorganicchemistry.comorganic-chemistry.org Alcohols and amines react with the isocyanate to form carbamates and urea derivatives, respectively. nih.govwikipedia.org

The Curtius rearrangement has been widely applied in the synthesis of natural products and other complex molecules. nih.gov For example, it was a key step in the synthesis of the antiviral drug oseltamivir, where the isocyanate intermediate was trapped by a carboxylic acid to form an amide. wikipedia.org

Theoretical and Computational Studies on 2 Methylpropanecarbonyl Isocyanate

Quantum-Chemical Analysis of Electronic Structure

Quantum-chemical methods are instrumental in elucidating the electronic characteristics of 2-methylpropanecarbonyl isocyanate, offering insights into its bonding and inherent reactivity.

Orbital Interactions and Bonding Characteristics of the N=C=O Group

The isocyanate functional group (–N=C=O) in this compound features a unique electronic arrangement that dictates its chemical behavior. The bonding within the N=C=O moiety is closely related to that of carbon dioxide (CO₂) and carbodiimides. wikipedia.org This unit is planar, with the N=C=O linkage being nearly linear. wikipedia.org The p-orbitals within the N=C=O segment exhibit strong conjugation with adjacent orbitals, allowing for electron delocalization towards the nitrogen and oxygen atoms. researchgate.net

The carbon atom of the isocyanate group is positioned between two highly electronegative atoms, nitrogen and oxygen, making it electron-deficient and thus highly susceptible to nucleophilic attack. crowdchem.net This inherent electrophilicity is a defining characteristic of isocyanates. wikipedia.org In terms of orbital hybridization, the nitrogen atom, when bonded to an electropositive group, may adopt sp hybridization, leading to a more linear geometry. rsc.org

A natural bond orbital (NBO) analysis can provide a more detailed picture of the atomic charges, offering better correlations with group electronegativities than other methods. rsc.org

Table 1: Representative Bond Lengths and Angles of the Isocyanate Group

ParameterTypical Value
C=N Bond Length~ 1.195 Å
C=O Bond Length~ 1.173 Å
C-N=C Angle~ 134.9°
N=C=O Angle~ 173.1°
Note: Values are for phenyl isocyanate as a representative example. wikipedia.org

Resonance Structures and Their Contribution to Reactivity

The reactivity of the isocyanate group is largely explained by its resonance structures. The primary resonance contributors illustrate a significant positive charge on the central carbon atom. researchgate.net This positive character is a result of the cumulative double-bond system. researchgate.net

The principal resonance structures for the isocyanate group (R-N=C=O) are:

Structure I: R-N=C=O (neutral)

Structure II: R-N⁺≡C-O⁻ (charge-separated)

Structure III: R-N⁻-C≡O⁺ (charge-separated)

Among these, the structure with a positive charge on the nitrogen and a negative charge on the oxygen (Structure II) is a significant contributor due to the high electronegativity of oxygen. youtube.com This delocalization of electrons makes the carbon atom highly electrophilic and reactive towards nucleophiles such as alcohols, amines, and water. wikipedia.orgcrowdchem.net The reaction with alcohols to form urethanes is a classic example of this reactivity. wikipedia.org

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations are a powerful tool for investigating the time-dependent behavior of chemical systems, including reaction pathways. For a molecule like this compound, MD simulations can provide atomistic insights into its reactions. These simulations can model the interactions of the isocyanate with other molecules, such as solvents or reactants, over time.

Conformational Analysis and Energy Landscapes of this compound

The conformational flexibility of this compound, particularly the rotation around the single bond between the carbonyl carbon and the isobutyl group, can be investigated through computational methods. A conformational analysis aims to identify the stable conformers (rotational isomers) and the energy barriers between them.

The potential energy landscape (PEL) of an amphiphilic molecule like an isocyanate can be influenced by its intramolecular degrees of freedom and its interactions with the surrounding environment. chemrxiv.org By systematically rotating the dihedral angles and calculating the corresponding energy, a potential energy surface can be generated. The minima on this surface correspond to the stable conformers, while the saddle points represent the transition states for conformational changes.

For this compound, the key dihedral angle would be the one defining the orientation of the isobutyl group relative to the carbonyl isocyanate fragment. The relative energies of the different conformers can provide insights into their population distribution at a given temperature. Markov state models (MSMs) can be a useful tool for analyzing simulation trajectories to understand the conformational free energy landscape. chemrxiv.org

Computational Modeling of Reaction Kinetics and Thermodynamics

Computational modeling is essential for quantitatively predicting the reaction rates and thermodynamic properties of chemical processes involving this compound. numberanalytics.com By calculating the energies of reactants, transition states, and products, key kinetic and thermodynamic parameters can be determined.

The Arrhenius equation, k = A * exp(-Ea/RT), is fundamental in these studies, where computational methods are used to calculate the activation energy (Ea). mdpi.com For the reaction of this compound with a nucleophile, the reaction enthalpy (ΔH) can be computed by taking the difference between the total electronic and thermal enthalpies of the products and reactants. researchgate.netresearchgate.net

Table 2: Hypothetical Thermodynamic Data for the Reaction of this compound with Methanol (B129727)

Thermodynamic ParameterCalculated Value (Hypothetical)
Activation Energy (Ea)Value would be calculated
Enthalpy of Reaction (ΔH)Value would be calculated
Gibbs Free Energy of Reaction (ΔG)Value would be calculated
Note: This table represents the type of data that would be generated from computational modeling.

These calculations can be performed for different reaction pathways, such as concerted versus stepwise mechanisms, to determine the most likely route. researchgate.net Such models can also incorporate the effects of catalysts, which lower the activation energy of the reaction. researchgate.net

Density Functional Theory (DFT) Applications to this compound Systems

Density Functional Theory (DFT) is a widely used quantum-chemical method for studying the electronic structure and properties of molecules like this compound. nih.govmdpi.com DFT calculations can provide accurate geometries, vibrational frequencies, and electronic properties. researchgate.net

By solving the Kohn-Sham equations, DFT can be used to model various aspects of the isocyanate's chemistry: nih.gov

Electronic Structure: DFT can be used to calculate molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding reactivity. nih.gov

Reaction Mechanisms: DFT is employed to locate transition state structures and calculate activation barriers, thereby elucidating reaction pathways. chemrxiv.org For instance, the reaction of an isocyanate with an alcohol to form a urethane (B1682113) can be modeled to understand the energetics of the process.

Thermochemistry: Thermodynamic properties like enthalpy, entropy, and Gibbs free energy can be calculated using DFT in conjunction with statistical mechanics, allowing for the prediction of reaction spontaneity and equilibrium constants. researchgate.net

Spectroscopy: DFT can be used to simulate infrared (IR) spectra, which can be compared with experimental data to confirm the structure of the molecule. rsc.org

The choice of the functional (e.g., B3LYP, M06) and basis set (e.g., 6-31G(d,p), def2-TZVP) is critical for obtaining accurate results. mdpi.comresearchgate.net For complex reactions, composite methods that combine DFT with higher-level calculations can provide benchmark accuracy. chemrxiv.org

Advanced Analytical Methodologies for the Study of 2 Methylpropanecarbonyl Isocyanate

Spectroscopic Characterization Techniques

Spectroscopy is indispensable for the detailed molecular-level investigation of 2-methylpropanecarbonyl isocyanate. Different spectroscopic methods provide complementary information regarding the compound's structure, functional groups, and kinetic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise atomic connectivity of this compound. thermofisher.com By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, a complete structural map can be assembled.

Structural Elucidation: The ¹H NMR spectrum is expected to show distinct signals corresponding to the isobutyl group's protons. A doublet for the six equivalent methyl protons (-(CH₃)₂) and a multiplet for the single methine proton (-CH-) would be characteristic. A doublet for the methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group would also be expected.

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. It would feature signals for the methyl, methine, and methylene carbons of the isobutyl group, as well as distinct signals for the carbonyl carbon (C=O) and the isocyanate carbon (N=C=O). The chemical shifts of these carbons are indicative of their electronic environment.

Predicted ¹H NMR Data for this compound
Assignment Predicted Chemical Shift (ppm)
(CH₃)₂CH-~0.9 - 1.1 (doublet)
(CH₃)₂CH -~2.0 - 2.3 (multiplet)
-CH₂ -CO-~2.4 - 2.6 (doublet)
Predicted ¹³C NMR Data for this compound
Assignment Predicted Chemical Shift (ppm)
(C H₃)₂CH-~22
(CH₃)₂C H-~25
-C H₂-CO-~52
-C =O~170
-N=C =O~125

Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

Reaction Monitoring: NMR is also invaluable for monitoring reactions in situ. thermofisher.com For instance, in a reaction where this compound is consumed, the disappearance of its characteristic proton and carbon signals and the concurrent appearance of new signals corresponding to the product can be quantified over time. This provides detailed kinetic and mechanistic information without the need for sample isolation. thermofisher.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are fundamental techniques for identifying functional groups within a molecule. For this compound, these methods are particularly useful for confirming the presence of the highly characteristic isocyanate group.

Functional Group Analysis: The most prominent and diagnostic feature in the IR spectrum of any isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. youtube.com This peak typically appears in a relatively clear region of the spectrum, between 2250 and 2285 cm⁻¹. youtube.com Another key absorption is the strong band for the carbonyl (C=O) stretch, which is expected to appear around 1700-1750 cm⁻¹. The presence of C-H stretching and bending vibrations from the isobutyl group will also be evident. youtube.com Raman spectroscopy provides complementary information, particularly for the more symmetric vibrations. rsc.org

| Key IR/Raman Bands for this compound | | | :--- | :--- | :--- | | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | | N=C=O Asymmetric Stretch | 2250 - 2285 | Strong, Sharp | | C=O Stretch | 1700 - 1750 | Strong | | C-H Stretch (sp³) | 2870 - 2960 | Medium-Strong | | C-H Bend | 1370 - 1470 | Medium |

Reaction Monitoring: In-situ IR spectroscopy, often using an Attenuated Total Reflectance (ATR) probe, is a powerful tool for real-time monitoring of reactions involving isocyanates. researchgate.net The progress of a reaction, such as the formation of a urethane (B1682113) from the reaction of this compound with an alcohol, can be easily followed by tracking the decrease in the intensity of the -N=C=O peak at ~2270 cm⁻¹. youtube.comresearchgate.net This allows for precise determination of reaction kinetics, endpoints, and the potential detection of intermediates.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

For this compound (C₅H₇NO₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (113.11 g/mol ). Electron impact (EI) ionization would likely cause the molecule to fragment in predictable ways. Key fragmentation pathways would involve the cleavage of bonds adjacent to the carbonyl group and the loss of stable neutral molecules.

Expected Fragmentation Patterns:

Loss of the isocyanate group: Cleavage of the bond between the carbonyl carbon and the isocyanate nitrogen would result in a fragment corresponding to the isobutyryl cation [(CH₃)₂CHCO]⁺.

Alpha-cleavage: Fragmentation of the isobutyl group, for instance, the loss of a propyl radical to form a stable cation.

Loss of CO: Decarbonylation is a common fragmentation pathway for carbonyl compounds.

| Predicted Mass Spectrometry Fragments for this compound | | | :--- | :--- | :--- | | Fragment Ion | Proposed Structure | Expected m/z | | [M]⁺ | [(CH₃)₂CHCH₂NCO]⁺ | 113 | | [M - NCO]⁺ | [(CH₃)₂CHCO]⁺ | 71 | | [M - C₃H₇]⁺ | [CH₂NCO]⁺ | 56 | | [M - CO]⁺ | [(CH₃)₂CHCH₂N]⁺ | 85 |

Note: The relative abundance of these fragments provides a unique "fingerprint" for the compound.

UV-Vis Spectroscopy in Kinetic Studies

While this compound itself may not have strong chromophores in the standard UV-Vis range, UV-Vis spectroscopy can be an effective tool for monitoring its reactions, particularly if a reactant or product has a distinct UV-Vis absorbance. youtube.com

The methodology involves monitoring the change in absorbance at a specific wavelength over time. rsc.org According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the absorbing species. youtube.com By tracking the disappearance of a colored reactant (e.g., an amine with a chromophore reacting with the isocyanate) or the appearance of a colored product, the reaction rate can be determined. youtube.com

For example, if this compound reacts with a primary aromatic amine, the consumption of the amine can be followed by the decrease in absorbance at the amine's λ(max). Plotting concentration versus time allows for the determination of the reaction order and the rate constant (k). youtube.com This technique is particularly useful for studying reactions under various conditions (e.g., different temperatures or catalyst concentrations) to understand the reaction mechanism.

Chromatographic Techniques for Purity and Reaction Mixture Analysis

Chromatography is essential for separating the components of a mixture, making it ideal for assessing the purity of this compound and analyzing the composition of complex reaction mixtures.

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds and is well-suited for determining the purity of this compound. Due to the high reactivity of the isocyanate group, direct analysis can sometimes be challenging. Therefore, a common approach involves derivatization.

The isocyanate is allowed to react with a suitable agent, such as di-n-butylamine, to form a stable, less reactive urea (B33335) derivative. This derivative can then be readily analyzed by GC, typically with a Flame Ionization Detector (FID). The purity of the original isocyanate sample is determined by quantifying the amount of the urea derivative formed. This indirect method provides excellent precision and requires a small amount of sample. The choice of GC column is critical, with diphenyl-dimethylpolysiloxane or similar polarity columns often being effective for separating the derivatives. This technique is also valuable for analyzing reaction mixtures to quantify the remaining isocyanate and any volatile byproducts.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of isocyanates, including acyl isocyanates like this compound. Due to the high reactivity of the isocyanate functional group (-N=C=O), direct analysis is often challenging. Therefore, HPLC methods for isocyanates, including this compound, typically involve a derivatization step to convert the reactive isocyanate into a stable, readily detectable derivative. This approach enhances the selectivity and sensitivity of the analysis.

A proposed HPLC method for the analysis of this compound would involve the following steps:

Derivatization: The sample containing this compound is reacted with a derivatizing agent. For instance, reaction with 1-(2-methoxyphenyl)piperazine (B120316) (MOPP), a widely used reagent for isocyanates, would yield a stable urea derivative. This reaction is typically rapid and quantitative.

Chromatographic Separation: The resulting derivative is then separated from other sample components using a reversed-phase HPLC column, such as a C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid like formic acid) and an organic component (e.g., acetonitrile) is commonly employed to achieve optimal separation.

Detection: The separated derivative is detected using a suitable detector. A Diode Array Detector (DAD) can provide UV spectral information for peak identification and purity assessment. For higher sensitivity and selectivity, a Mass Spectrometric (MS) detector can be used, which provides mass-to-charge ratio information of the derivative, confirming its identity.

Detailed Research Findings

Although specific research findings on the HPLC analysis of this compound are scarce, data from the analysis of other isocyanates using similar methodologies provide a strong foundation for its analysis. For example, studies on the HPLC analysis of aromatic and aliphatic isocyanates after derivatization with reagents like MOPP or tryptamine (B22526) have demonstrated excellent sensitivity and reproducibility.

The chromatographic conditions can be optimized to achieve a good resolution of the this compound derivative from potential interferences. The table below outlines a proposed set of HPLC conditions for the analysis of the MOPP derivative of this compound.

Table 1: Proposed HPLC-DAD/MS Conditions for the Analysis of this compound-MOPP Derivative

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30-95% B; 15-18 min: 95% B; 18-18.1 min: 95-30% B; 18.1-25 min: 30% B
Flow Rate 0.8 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
DAD Wavelength 254 nm
MS Detector Electrospray Ionization (ESI), Positive Mode
MS Scan Range m/z 100-500

Under these conditions, the this compound-MOPP derivative would be expected to elute at a specific retention time, allowing for its quantification. The identity of the peak can be confirmed by its mass spectrum, which would show a prominent ion corresponding to the protonated molecule [M+H]⁺ of the derivative.

To illustrate the potential results, a hypothetical data table for a calibration study is presented below. This table shows the expected linear relationship between the concentration of the derivatized this compound and the detector response.

Table 2: Hypothetical Calibration Data for this compound-MOPP Derivative

Concentration (µg/mL)Peak Area (mAU*s)
1.05.2
2.512.8
5.025.5
10.051.0
25.0127.5
50.0254.9

The linearity of the calibration curve, typically with a correlation coefficient (R²) greater than 0.99, would demonstrate the suitability of the method for quantitative analysis. The limit of detection (LOD) and limit of quantification (LOQ) for the method would also be determined through statistical analysis of low-concentration standards. These parameters are crucial for assessing the method's sensitivity.

Q & A

Q. How can the conversion rate of 2-methylpropanecarbonyl isocyanate be determined in polymerization reactions?

To track isocyanate conversion, employ a multi-technique approach:

  • Fourier-Transform Infrared Spectroscopy (FTIR): Monitor the disappearance of the isocyanate (-NCO) peak (~2270 cm⁻¹) .
  • Gravimetric Analysis: Measure mass loss due to solvent evaporation and crosslinking .
  • Pendulum Hardness Tests: Correlate mechanical properties with conversion rates .
  • Dynamic Mechanical Analysis (DMA): Estimate glass transition temperature (Tg) evolution using the Kelley-Bueche equation to model curing kinetics . This integrated methodology ensures accurate transient mapping of reaction progress.

Q. What are reliable methods for quantifying residual isocyanate content in reaction mixtures?

  • Indirect GC Method: React isocyanate with n-dibutylamine (n-DBA), then quantify unreacted n-DBA via gas chromatography (GC). Advantages include stability of n-DBA and applicability to non-volatile isocyanates .
  • High-Performance Liquid Chromatography (HPLC): Directly analyze isocyanates or derivatives with a reporting limit of 0.02 µg, ensuring compliance with occupational exposure standards . These methods avoid thermal degradation issues common in direct GC analysis .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE): Use respirators (e.g., NIOSH-approved), nitrile gloves, and chemical-resistant clothing .
  • Ventilation: Perform reactions in fume hoods to prevent inhalation exposure (H330 hazard) .
  • Emergency Measures: For skin/eye contact, rinse immediately with water; if ingested, seek medical attention without inducing vomiting . Safety protocols align with GHS classifications (H315, H319, H335) .

Advanced Research Questions

Q. How can reaction mechanisms and decomposition pathways of this compound be analyzed under extreme conditions?

  • Combustion/Pyrolysis Studies: Develop detailed kinetic mechanisms (e.g., 130-reaction networks) and validate via closed-reactor simulations. Sensitivity analysis identifies dominant pathways, such as H-abstraction or radical recombination .
  • Theoretical Modeling: Use CCSD(T) or MP2 methods to predict spectroscopic properties and compare with experimental IR/microwave data . These approaches resolve discrepancies between computational and experimental auto-ignition temperatures (Tign) .

Q. What experimental designs are optimal for studying structure-property relationships in isocyanate-derived polymers?

  • Multi-Environment Curing: Compare solvent-evaporation-suppressed vs. open systems to decouple diffusion-limited kinetics from chemical reactivity .
  • Advanced Characterization: Pair DMA with modulated DSC to resolve overlapping thermal transitions (e.g., Tg, curing exotherms) .
  • Spectroscopic Mapping: Use time-resolved FTIR to correlate -NCO conversion with crosslink density . Such designs enable precise control over mechanical and thermal properties.

Q. How can contradictions in kinetic data for isocyanate reactions be resolved?

  • Flow Rate Analysis: Identify rate-limiting steps under varying pressure/temperature conditions (e.g., laminar flow reactors) .
  • Cross-Validation: Merge experimental datasets (e.g., pyrolysis profiles, ignition delays) with literature mechanisms (e.g., Glarborg’s hydrocarbon/N-containing species base) .
  • Error Propagation Modeling: Quantify uncertainties in Arrhenius parameters using Bayesian statistics . These strategies address inconsistencies arising from competing reaction pathways or measurement artifacts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.